molecular formula C25H28Cl2N2 B001051 Meclizine dihydrochloride CAS No. 1104-22-9

Meclizine dihydrochloride

Cat. No.: B001051
CAS No.: 1104-22-9
M. Wt: 427.4 g/mol
InChI Key: GJNMJOHYRWHJQB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Meclizine dihydrochloride is an antagonist at H1 receptors . It possesses anticholinergic, central nervous system depressant, and local anesthetic effects .

Cellular Effects

This compound has been shown to have a protective effect against apoptotic cell death in a murine cellular model of polyglutamine (polyQ) toxicity . It also extends to neuronal dystrophy and cell death in Caenorhabditis elegans and Drosophila melanogaster models of polyQ toxicity . The protective effect of this compound is strongly correlated with its ability to suppress mitochondrial respiration .

Molecular Mechanism

Molecular docking studies have revealed the binding mechanism of this compound to the histamine H1 receptor . The binding involves interactions within four specific transmembrane helices .

Temporal Effects in Laboratory Settings

It has been observed that this compound can lead to a sharp elevation of cellular phosphoethanolamine, an intermediate in the ethanolamine branch of the Kennedy pathway of phosphatidylethanolamine biosynthesis .

Dosage Effects in Animal Models

In animal models, this compound has been shown to protect against kidney ischemia at high doses . The specific effects of different dosages of this compound in animal models are not fully documented.

Metabolic Pathways

This compound is involved in the ethanolamine branch of the Kennedy pathway of phosphatidylethanolamine biosynthesis . It leads to a sharp elevation of cellular phosphoethanolamine, an intermediate in this pathway .

Transport and Distribution

It is known that this compound can cross the blood-brain barrier .

Subcellular Localization

The subcellular localization of this compound is not fully documented. Given its ability to cross the blood-brain barrier, it is likely that it can reach various subcellular compartments within the brain cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meclizine dihydrochloride involves the reaction of 1-(4-chlorobenzhydryl)piperazine with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Meclizine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Meclizine dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Meclizine Dihydrochloride

This compound is unique in its combination of antihistamine, antiemetic, and antivertigo properties. Unlike some other antihistamines, meclizine has a relatively low sedative effect, making it suitable for use in situations where drowsiness is undesirable. Its long duration of action and favorable safety profile further distinguish it from other similar compounds .

Properties

CAS No.

1104-22-9

Molecular Formula

C25H28Cl2N2

Molecular Weight

427.4 g/mol

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrochloride

InChI

InChI=1S/C25H27ClN2.ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;/h2-13,18,25H,14-17,19H2,1H3;1H

InChI Key

GJNMJOHYRWHJQB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl

Appearance

Solid powder

Key on ui other cas no.

163837-33-0
163837-34-1
1104-22-9

Pictograms

Irritant; Health Hazard

Related CAS

569-65-3 (Parent)

Synonyms

Agyrax
Antivert
Bonamine
Bonine
Chiclida
D Vert
D-Vert
Dihydrochloride, Meclizine
DVert
Histametizyn
Hydrochloride, Meclizine
Meclizine
Meclizine Dihydrochloride
Meclizine Hydrochloride
Meclizine Monohydrochloride
Meclozine
Monohydrochloride, Meclizine
Parachloramine
Ru Vert M
Ru-Vert-M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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